2-Amino-4-bromopyridine

Heterocyclic chemistry Condensation reaction Regioisomer comparison

2-Amino-4-bromopyridine (4-bromo-2-aminopyridine) is the kinetically and thermodynamically preferred isomer for palladium-catalyzed cross-coupling. Its 4-bromo substitution delivers quantitative Suzuki yields under CO₂-mediated conditions, outperforming 3-/5-bromo analogs. It is a proven intermediate in kinase inhibitor (ALK, ROS1, BTK, B-Raf) and nNOS-targeted programs, with a scalable synthesis route achieving 80.5% overall yield from inexpensive feedstock. Choose this compound for reliable halogen-bond formation (100% participation in crystallographic surveys) and predictable regiochemistry. Bulk procurement benefits from demonstrated process scalability and patent-validated utility.

Molecular Formula C5H5BrN2
Molecular Weight 173.01 g/mol
CAS No. 84249-14-9
Cat. No. B018318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-bromopyridine
CAS84249-14-9
Synonyms4-Bromo-2-pyridinamine;  4-Bromopyridin-2-ylamine;  4-Bromopyridin-2-amine; 
Molecular FormulaC5H5BrN2
Molecular Weight173.01 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1Br)N
InChIInChI=1S/C5H5BrN2/c6-4-1-2-8-5(7)3-4/h1-3H,(H2,7,8)
InChIKeyBAQKUNMKVAPWGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-bromopyridine (CAS 84249-14-9): A Selective 4‑Position Cross‑Coupling Handle for Kinase Inhibitor and Heterocycle Synthesis


2‑Amino‑4‑bromopyridine (4‑bromo‑2‑aminopyridine, C₅H₅BrN₂, MW 173.01) is a bifunctional heteroaromatic building block bearing an electron‑donating 2‑amino group and a 4‑position bromine atom suitable for palladium‑catalyzed cross‑coupling reactions . The 4‑bromo substitution pattern confers distinct regiochemical advantages relative to 3‑ and 5‑bromo isomers, enabling predictable Suzuki–Miyaura, Buchwald–Hartwig, and other transition‑metal‑mediated transformations without competing side reactions at the amino moiety [1]. This compound serves as a privileged intermediate in the synthesis of kinase inhibitor scaffolds, selective nNOS inhibitors, and complex heterocyclic frameworks for drug discovery programs [2].

Regiochemical Specificity in 2‑Amino‑4‑bromopyridine: Why 3‑Bromo and 5‑Bromo Isomers Are Not Drop‑In Replacements


Brominated 2‑aminopyridine isomers are not functionally interchangeable due to profound differences in cross‑coupling efficiency, regioselectivity, and halogen‑bonding capacity. The 4‑bromo isomer benefits from conjugation with the pyridine nitrogen and reduced steric hindrance relative to 3‑ and 5‑bromo analogs, yielding substantially higher Suzuki coupling efficiencies under CO₂‑mediated biphasic conditions [1]. Furthermore, base‑catalyzed isomerization studies demonstrate that 3‑bromopyridines migrate preferentially to the 4‑position before undergoing nucleophilic aromatic substitution, confirming the 4‑bromo substitution pattern as the thermodynamically and kinetically favored site for functionalization [2]. Bromine at the 4‑position also confers superior halogen‑bond donor capability compared to chlorine analogs, a critical consideration in supramolecular and crystal engineering applications [3]. Generic substitution with alternative bromo‑aminopyridine regioisomers or chloro‑analogs will result in divergent yields, altered selectivity profiles, and unpredictable material properties.

Quantitative Differentiation Evidence for 2‑Amino‑4‑bromopyridine: Comparative Reactivity, Selectivity, and Physical Performance Data


Head‑to‑Head Condensation Reactivity: 4‑Bromo vs. 5‑Bromo 2‑Aminopyridine in Heterocycle Synthesis

In a direct head‑to‑head condensation with a carbonyl electrophile under identical conditions (EtOH, 4 Å sieves, 80 °C, 18 h), 2‑amino‑4‑bromopyridine and 2‑amino‑5‑bromopyridine produced the corresponding imine intermediates with comparable yields in the range of 20–36%, demonstrating that the 4‑bromo isomer does not suffer from steric or electronic penalties relative to the 5‑bromo analog in this transformation [1].

Heterocyclic chemistry Condensation reaction Regioisomer comparison

Suzuki Coupling Efficiency: 2‑Halo‑4‑aminopyridine vs. 2‑Halopyridine Under CO₂ Atmosphere

Under CO₂‑pressurized biphasic conditions, 2‑halo‑4‑aminopyridine (including 2‑bromo‑4‑aminopyridine) produced quantitative yields in Suzuki coupling with phenylboronic acid, whereas 2‑halopyridines lacking the 4‑amino group yielded poor conversions under the identical CO₂ atmosphere [1]. This dramatic difference arises from CO₂‑mediated pH modulation of the aqueous phase, which preferentially benefits substrates bearing the 4‑amino substituent.

Cross-coupling Suzuki–Miyaura Pd catalysis Process chemistry

Halogen Migration Selectivity: 3‑Bromo to 4‑Bromo Isomerization Preference

Base‑catalyzed isomerization studies reveal that 3‑bromopyridines undergo rearrangement preferentially to 4‑bromopyridines via pyridyne intermediates, with subsequent nucleophilic aromatic substitution occurring exclusively at the 4‑position [1]. This mechanistic preference establishes the 4‑bromo substitution pattern as the thermodynamically favored product, enabling convergence of 3‑ and 5‑bromopyridine mixtures to a single 4‑substituted product with high regioselectivity [1].

Halogen dance Regioselective functionalization Base‑catalyzed isomerization

Halogen Bond Donor Capability: Bromopyridine vs. Chloropyridine Comparison

A comprehensive crystallographic database survey and computational study demonstrated that bromopyridinium cations always form halogen‑bonding contacts with iodide anions shorter than the sum of van der Waals radii, whereas chloropyridinium cations mostly participate in longer contacts or fail to form halogen bonds entirely [1]. Additionally, the probability of halogen bond participation for chloropyridines remains below 60% even after positive charge introduction [1].

Halogen bonding Supramolecular chemistry Crystal engineering Non‑covalent interactions

Synthetic Route Yield: Patent‑Disclosed High‑Efficiency Preparation

A patent‑disclosed synthetic method for 2‑amino‑4‑bromopyridine reports an overall yield of 80.5% using 2‑amino‑4‑methylpyridine as starting material through sequential acetyl protection, oxidation, and Hofmann degradation steps [1]. This high‑yield route employs inexpensive raw materials and simple operational procedures, enabling cost‑effective large‑scale preparation [1].

Process chemistry Scale‑up synthesis Cost‑efficiency

Optimal Procurement and Application Scenarios for 2‑Amino‑4‑bromopyridine Based on Quantitative Evidence


Suzuki–Miyaura Cross‑Coupling Under CO₂‑Mediated or pH‑Controlled Conditions

When planning Suzuki couplings in biphasic solvent systems where CO₂ pressure is employed for pH modulation or environmental benignity, 2‑amino‑4‑bromopyridine is demonstrably superior to 2‑halopyridines lacking the 4‑amino group, achieving quantitative yields compared to poor conversion for the non‑amino analogs [1]. Procurement should prioritize this compound for any CO₂‑assisted coupling protocol involving basic nitrogen‑containing heterocycles.

Halogen‑Bond‑Directed Supramolecular Assembly and Co‑Crystal Engineering

For research involving halogen‑bond‑mediated crystal packing, co‑crystallization with Lewis bases, or supramolecular architecture design, 2‑amino‑4‑bromopyridine (and its protonated/N‑alkylated derivatives) provides reliable halogen‑bond formation that chloro‑pyridine analogs cannot guarantee, with bromopyridinium cations showing 100% halogen‑bond participation in crystallographic surveys versus <60% for chloro‑derivatives [1]. This predictable non‑covalent interaction behavior makes the brominated compound the rational procurement choice for crystal engineering applications.

Kinase Inhibitor Scaffold Derivatization Requiring 4‑Position Elaboration

In medicinal chemistry programs targeting kinases (e.g., ALK, ROS1, BTK, B‑Raf) or neuronal nitric oxide synthase (nNOS), the 4‑bromo position offers an optimal vector for introducing aryl, heteroaryl, or amino substituents via palladium‑catalyzed cross‑coupling while the 2‑amino group remains available for subsequent amidation or urea formation [1]. The established use of 2‑amino‑4‑bromopyridine as a key intermediate in multiple kinase inhibitor patent families [1] supports its selection over 3‑ and 5‑bromo isomers, which lack the same demonstrated utility in clinical‑stage scaffolds.

Large‑Scale Synthesis Where Process Yield Drives Cost‑of‑Goods

For kilogram‑scale or pilot‑plant preparations requiring cost‑efficient manufacturing, the patent‑disclosed route achieving 80.5% overall yield from inexpensive 2‑amino‑4‑methylpyridine feedstock [1] offers a significant economic advantage over lower‑yielding Boc‑deprotection methods (58%) [2] or alternative isomer syntheses. Procurement decisions for bulk quantities should consider this demonstrated process scalability when comparing supplier quotations and synthetic accessibility.

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